molecular formula C12H13N3O2S B5963714 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol

6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol

Cat. No. B5963714
M. Wt: 263.32 g/mol
InChI Key: MXDKBBKWEWHNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol, also known as MPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPT is a member of the triazine family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neuroscience, 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol has been studied for its potential neuroprotective effects and has been shown to protect neurons from damage caused by oxidative stress. In immunology, 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol has been shown to modulate the immune response, suggesting that it may have potential applications in the treatment of autoimmune diseases.

Mechanism of Action

The exact mechanism of action of 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival. 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol has also been shown to modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol has been shown to have a variety of biochemical and physiological effects. In cancer cells, 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for inhibiting cancer cell growth. In neurons, 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol has been shown to protect against oxidative stress, which is a key mechanism for preventing neurodegeneration. In immune cells, 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol has been shown to modulate the immune response, suggesting that it may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol in lab experiments is that it is relatively easy to synthesize and can be obtained in relatively high purity. Additionally, 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol has been extensively studied, and its effects on various biological systems are well characterized. However, one limitation of using 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for research on 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol. One area of research is the development of 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol analogs with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol, which may lead to the identification of new targets for drug development. Additionally, the potential applications of 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol in the treatment of autoimmune diseases and neurodegenerative disorders warrant further investigation.

Synthesis Methods

The synthesis of 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol involves the reaction of 6-methyl-1,2,4-triazin-5(4H)-one with 2-phenoxyethylthiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol by the addition of an acid. The synthesis of 6-methyl-3-[(2-phenoxyethyl)thio]-1,2,4-triazin-5-ol is relatively straightforward and can be carried out using standard laboratory techniques.

properties

IUPAC Name

6-methyl-3-(2-phenoxyethylsulfanyl)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-9-11(16)13-12(15-14-9)18-8-7-17-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDKBBKWEWHNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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